1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3S,5R,6S)-
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Overview
Description
1-Oxa-7-azaspiro[4.5]decane, 3,6-diphenyl-, (3S,5R,6S)- is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between an oxane ring and an azaspirodecane ring, with phenyl groups attached at specific positions. The stereochemistry of the compound is defined by the (3S,5R,6S) configuration, which influences its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.5]decane, 3,6-diphenyl-, (3S,5R,6S)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization, distillation, or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.5]decane, 3,6-diphenyl-, (3S,5R,6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-Oxa-7-azaspiro[4.5]decane, 3,6-diphenyl-, (3S,5R,6S)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane, 3,6-diphenyl-, (3S,5R,6S)- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, influencing their activity and triggering specific biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-7-azaspiro[4.5]decane
- 1-Oxa-4-azaspiro[4.5]decane
Uniqueness
1-Oxa-7-azaspiro[45]decane, 3,6-diphenyl-, (3S,5R,6S)- is unique due to its specific stereochemistry and the presence of phenyl groups, which differentiate it from other spirocyclic compounds
This detailed article provides a comprehensive overview of 1-Oxa-7-azaspiro[45]decane, 3,6-diphenyl-, (3S,5R,6S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H23NO |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(3S,5R,10S)-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C20H23NO/c1-3-8-16(9-4-1)18-14-20(22-15-18)12-7-13-21-19(20)17-10-5-2-6-11-17/h1-6,8-11,18-19,21H,7,12-15H2/t18-,19+,20-/m1/s1 |
InChI Key |
WJRYRJACQITXQC-HSALFYBXSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@H](CO2)C3=CC=CC=C3)[C@@H](NC1)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2(CC(CO2)C3=CC=CC=C3)C(NC1)C4=CC=CC=C4 |
Origin of Product |
United States |
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